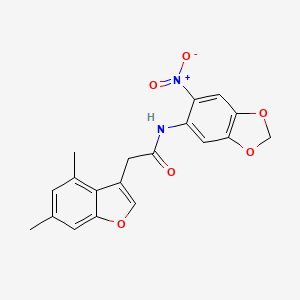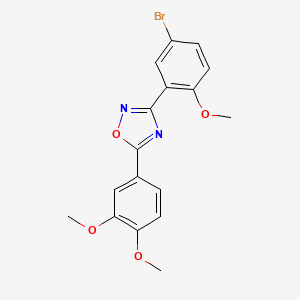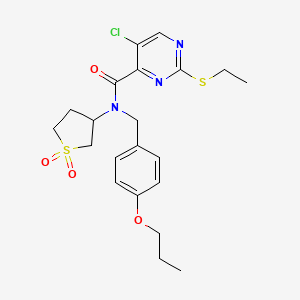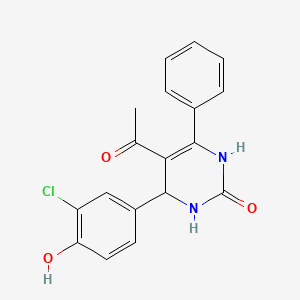![molecular formula C18H13N5O4S B4210854 [3-(Furan-2-yl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone](/img/structure/B4210854.png)
[3-(Furan-2-yl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone
Vue d'ensemble
Description
[3-(Furan-2-yl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone: is a complex organic compound that features a triazole ring, a furan ring, a thiophene ring, and a nitrobenzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Furan-2-yl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Attachment of the Furyl Group: The furyl group can be introduced through a nucleophilic substitution reaction.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be attached using a Friedel-Crafts acylation reaction.
Attachment of the Thienylmethyl Group: The thienylmethyl group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: Various substitution reactions can occur, particularly at the triazole ring and the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic reagents can be used depending on the specific substitution reaction.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical agent. The presence of the triazole ring, nitrobenzoyl group, and heterocyclic rings suggests it could interact with biological targets, potentially leading to therapeutic effects.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of [3-(Furan-2-yl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The nitro group could be involved in redox reactions, while the triazole ring could participate in hydrogen bonding or coordination with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-furyl)-1-(3-nitrobenzoyl)-1H-1,2,4-triazol-5-amine: Lacks the thienylmethyl group.
3-(2-furyl)-1-(3-nitrobenzoyl)-N-methyl-1H-1,2,4-triazol-5-amine: Has a methyl group instead of the thienylmethyl group.
3-(2-furyl)-1-(3-nitrobenzoyl)-N-(2-furylmethyl)-1H-1,2,4-triazol-5-amine: Has a furylmethyl group instead of the thienylmethyl group.
Uniqueness
The presence of the thienylmethyl group in [3-(Furan-2-yl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone distinguishes it from similar compounds. This group can influence the compound’s electronic properties, reactivity, and potential interactions with biological targets, making it unique in its class.
Propriétés
IUPAC Name |
[3-(furan-2-yl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O4S/c24-17(12-4-1-5-13(10-12)23(25)26)22-18(19-11-14-6-3-9-28-14)20-16(21-22)15-7-2-8-27-15/h1-10H,11H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBHQFBRSSMCCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N2C(=NC(=N2)C3=CC=CO3)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-ethylpyridin-2-yl)methyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide](/img/structure/B4210777.png)
![N-[1-[5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-3-chlorobenzamide](/img/structure/B4210787.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B4210792.png)

![4-[(methylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4210806.png)
![6-bromo-3-(3-methylphenyl)-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B4210812.png)
![6-(4-chlorophenyl)-9-(2-thienyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4210823.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4210825.png)

![N-cycloheptyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4210839.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4210861.png)

![N-(tert-butyl)-2-(2-methoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4210869.png)
